Methyl Isocyanate

Description

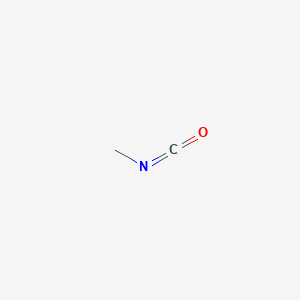

Structure

3D Structure

Propriétés

IUPAC Name |

methylimino(oxo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO/c1-3-2-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMGRBXTJNITHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO, CH3NCO | |

| Record name | METHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0004 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023786 | |

| Record name | Methyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl isocyanate appears as a colorless low-boiling liquid (b.p. 39 °C) that is denser than water. Flash point is less than 20 °F. Very toxic by inhalation. Can be absorbed through the skin. Has a sharp odor, but the sense of smell cannot be relied upon to warn of the presence of vapors at low concentrations. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 2.1 ppm Source/use/other hazard: Intermediate in manufacturing; reacts with H20 (don't use in fire)., Colorless liquid with a sharp, pungent odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a sharp, pungent odor. | |

| Record name | METHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0004 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/450 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0423.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

102 °F at 760 mmHg (EPA, 1998), 39.5 °C, 39 °C, 102 °F, 102-104 °F | |

| Record name | METHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0004 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/450 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0423.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

19 °F (EPA, 1998), -7 °C, 19 °F (-7 °C) (Closed cup), -7 °C c.c., 19 °F | |

| Record name | METHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0004 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/450 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0423.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NTP, 1992), 10 G/100 ML WATER AT 15 °C, Solubility in water at 20 °C: reaction, (59 °F): 10% | |

| Record name | METHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0004 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0423.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.9599 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9230 g/cu cm at 27 °C, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate... /Isocyanates/, Relative density (water = 1): 0.96, 0.96 | |

| Record name | METHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0004 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/450 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0423.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

About twice as heavy as air (EPA, 1998) (Relative to Air), 1.42 (AIR= 1), Relative vapor density (air = 1): 2 | |

| Record name | METHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0004 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

348 mmHg at 68 °F (EPA, 1998), 348.0 [mmHg], 348 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 54, 348 mmHg | |

| Record name | METHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0004 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/450 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0423.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

624-83-9 | |

| Record name | METHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl isocyanate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL ISOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-isocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C588JJ4BV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0004 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/450 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-112 °F (EPA, 1998), -45 °C, -80 °C, -112 °F, -49 °F | |

| Record name | METHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0004 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/450 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0423.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocyanate (MIC), with the chemical formula CH₃NCO, is a highly reactive, colorless, and volatile liquid.[1][2] It is an important chemical intermediate, primarily in the production of carbamate pesticides, polyurethane foams, and plastics.[1][2][3][4] Despite its industrial significance, MIC is extremely toxic and hazardous to human health, necessitating thorough understanding and careful handling.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to methyl isocyanate.

Chemical Structure and Bonding

Methyl isocyanate consists of a methyl group (-CH₃) bonded to an isocyanate functional group (-N=C=O).[5][6] The molecule has a planar geometry.[5] The isocyanate group's electronic structure, with its cumulative double bonds, contributes to the molecule's high reactivity.[7] The central carbon atom of the isocyanate group has a low electron density, making it susceptible to nucleophilic attack.[1]

Molecular Formula: C₂H₃NO[1]

SMILES: CN=C=O[1]

InChI: InChI=1S/C2H3NO/c1-3-2-4/h1H3[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of methyl isocyanate is presented in the tables below. These properties are crucial for safe handling, storage, and use in experimental settings.

Physical Properties of Methyl Isocyanate

| Property | Value | Source |

| Molecular Weight | 57.05 g/mol | [1][8] |

| Appearance | Colorless liquid | [1] |

| Odor | Sharp, pungent | [1] |

| Boiling Point | 39.1 °C (102.4 °F) | [1] |

| Melting Point | -45 °C (-49 °F) | [3] |

| Density | 0.9599 g/cm³ at 20 °C (68 °F) | [1][8] |

| Vapor Pressure | 348 mmHg at 20 °C (68 °F) | [3][8] |

| Vapor Density | 2.0 (Air = 1) | [8] |

| Solubility in Water | 6-10 parts per 100 parts (reacts) | [3] |

| Flash Point | < -7 °C (< 20 °F) | [1][8] |

| Autoignition Temperature | 534 °C (994 °F) | [1] |

Thermochemical Properties of Methyl Isocyanate

| Property | Value | Source |

| Heat of Combustion | -1127.5 kJ/mol | [9] |

| Heat of Polymerization | -125.6 kJ/kg | [10] |

| Ionization Potential | 10.67 eV | [1] |

Reactivity and Hazardous Reactions

Methyl isocyanate is a highly reactive compound due to the electrophilic nature of the central carbon atom in the isocyanate group.[1]

-

Reaction with Water: MIC reacts exothermically with water to form 1,3-dimethylurea and carbon dioxide.[3][11] This reaction can be violent, especially in the presence of acids or bases, and can lead to a rapid increase in temperature and pressure.[3][8]

-

Reaction with Alcohols and Amines: It readily reacts with alcohols to form carbamates and with amines to form substituted ureas.[3] These reactions are fundamental to its use in the synthesis of pesticides and polymers.

-

Polymerization: In the presence of catalysts such as certain metals (iron, tin, copper) or bases, methyl isocyanate can undergo exothermic trimerization to form trimethyl isocyanurate or polymerization to higher molecular weight polymers.[3][8] This can lead to a dangerous runaway reaction.

-

Thermal Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen cyanide and nitrogen oxides.[1]

Experimental Protocols

Detailed experimental procedures are essential for the safe and accurate determination of the chemical and physical properties of methyl isocyanate. Due to its high toxicity and reactivity, all work with MIC must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Determination of Boiling Point (Based on ASTM D1078)

The boiling point of volatile liquids like methyl isocyanate can be determined using a distillation method.

Principle: This method involves distilling a small sample of the liquid under controlled conditions and recording the temperature at which the liquid boils and condenses.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving graduate

-

Calibrated thermometer or temperature probe

-

Heating mantle or oil bath

Procedure:

-

A measured volume of the methyl isocyanate sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring all connections are secure to prevent vapor leakage.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the point at which the last of the liquid evaporates. For a pure compound like MIC, this range should be narrow.

Determination of Density (Based on ASTM D4052)

The density of liquid methyl isocyanate can be accurately measured using a digital density meter.

Principle: This method utilizes an oscillating U-tube. The frequency of oscillation of the tube changes with the mass of the liquid inside it. This change in frequency is used to calculate the density of the liquid.[11][12][13]

Apparatus:

-

Digital density meter with a thermostatically controlled cell

-

Syringe for sample injection

Procedure:

-

The instrument is calibrated using a reference standard of known density (e.g., dry air and pure water).

-

The temperature of the measurement cell is set to the desired value (e.g., 20 °C).

-

A small, bubble-free aliquot of the methyl isocyanate sample is injected into the U-tube.

-

The instrument measures the oscillation period of the U-tube and calculates the density of the sample.

-

The measurement is repeated to ensure reproducibility.

Spectroscopic Analysis

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds.

Sample Preparation and Analysis:

-

Due to its volatility and reactivity, the IR spectrum of methyl isocyanate is typically obtained in the gas phase or as a dilute solution in an inert solvent (e.g., carbon tetrachloride) in a sealed cell.

-

For gas-phase analysis, a small amount of liquid MIC is injected into an evacuated gas cell.

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Characteristic absorption bands for the N=C=O stretching vibration are observed in the 2250-2280 cm⁻¹ region.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For methyl isocyanate, ¹H and ¹³C NMR are most relevant.

Sample Preparation and Analysis:

-

A small amount of methyl isocyanate is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A reference standard, such as tetramethylsilane (TMS), may be added.

-

The NMR tube is sealed to prevent evaporation and reaction with atmospheric moisture.

-

The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The ¹H NMR spectrum will show a singlet for the methyl protons, and the ¹³C NMR will show signals for the methyl carbon and the isocyanate carbon.

Principle: Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule by ionizing it and measuring the mass-to-charge ratio of the resulting ions.

Sample Introduction and Analysis:

-

For a volatile compound like methyl isocyanate, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.[7]

-

A dilute solution of MIC in a volatile solvent is injected into the gas chromatograph, which separates it from any impurities.

-

The separated MIC then enters the mass spectrometer, where it is ionized (e.g., by electron ionization).

-

The mass spectrum is recorded, showing the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak for CH₃NCO would be at m/z = 57.[1]

Synthesis of Methyl Isocyanate

The primary industrial synthesis of methyl isocyanate involves the reaction of methylamine with phosgene.[9] A laboratory-scale synthesis would follow similar principles but with stringent safety protocols.

Reaction: CH₃NH₂ + COCl₂ → CH₃NCO + 2HCl

Experimental Workflow:

-

Reaction Setup: The reaction is typically carried out in the gas phase at high temperatures or in an inert solvent. A reaction vessel equipped with a stirrer, condenser, and inlets for the reactants is used.

-

Reactant Addition: Phosgene is introduced into the reaction vessel. Methylamine is then added slowly and carefully, as the reaction is exothermic.

-

Temperature Control: The reaction temperature is carefully controlled to prevent side reactions and ensure the formation of methyl isocyanate.

-

Product Isolation: The product mixture, containing methyl isocyanate and hydrogen chloride, is then processed. This may involve distillation to separate the lower-boiling methyl isocyanate from byproducts and unreacted starting materials.

-

Purification: Further purification of the methyl isocyanate can be achieved by fractional distillation.

Visualizations

Synthesis of Methyl Isocyanate

Caption: Synthesis of Methyl Isocyanate from Methylamine and Phosgene.

Reactivity of Methyl Isocyanate

Caption: Key reactions of Methyl Isocyanate with nucleophiles and itself.

Experimental Workflow for MIC Analysis

Caption: General experimental workflow for the analysis of Methyl Isocyanate.

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. store.astm.org [store.astm.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. ASTM D2879 - eralytics [eralytics.com]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 10. data.ntsb.gov [data.ntsb.gov]

- 11. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 12. ASTM D4052 - eralytics [eralytics.com]

- 13. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

A Comprehensive Technical Guide to the Physical Properties of Liquid Methyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of liquid methyl isocyanate (MIC). The information is presented to support research, development, and safety protocols. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental procedures are provided.

Physical and Chemical Identity

Methyl isocyanate (CAS Number: 624-83-9) is a colorless, highly flammable, and volatile liquid.[1][2] It possesses a sharp, pungent odor and is a lachrymator, causing tearing.[2][3] MIC is a crucial intermediate in the production of carbamate pesticides, polyurethane foams, and plastics.[1][4][5] Due to its extreme toxicity and high reactivity, stringent safety measures are imperative when handling this compound.[4][6]

Summary of Physical Properties

The physical properties of liquid methyl isocyanate are summarized in the tables below. These values have been compiled from various reputable sources and are essential for modeling its behavior in experimental and industrial settings.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃NO | [5] |

| Molecular Weight | 57.05 g/mol | [1][3][5] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Sharp, pungent | [1][2][3] |

| Odor Threshold | 2.1 - 5 ppm | [1][6] |

Table 2: Thermodynamic Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 38.3–41 °C (100.9–105.8 °F; 311.4–314.1 K) | At 760 mmHg | [7][8] |

| Melting Point | -45 °C (-49 °F; 228 K) | [2][7] | |

| Vapor Pressure | 348 mmHg | at 20 °C (68 °F) | [1][4][8] |

| Density | 0.9230 g/cm³ | at 27 °C | [7] |

| Specific Gravity | 0.96 | at 20 °C / 4 °C | [3] |

| Heat of Combustion | 269.4 kcal/g mol | [1] | |

| Heat of Polymerization | -540 Btu/lb | [9] | |

| Latent Heat of Vaporization | 223 Btu/lb | [9] |

Table 3: Optical and Other Properties

| Property | Value | Conditions | Source(s) |

| Refractive Index | 1.363 | at 20 °C, 589 nm | [7] |

| Solubility in Water | 6-10 g/100 mL | at 15 °C (Reacts) | [5][7] |

| Aqueous Solubility | 1.3 (±0.13) M/atm | pH independent | [10][11] |

| Solubility in n-octanol | 2.8 - 4.0 M/atm | [10][11] | |

| Flash Point | -7 °C (19 °F) | Closed cup | [1][2] |

| Autoignition Temperature | 535 °C (995 °F) | [12] | |

| Lower Explosive Limit (LEL) | 5.3% | [3][12] | |

| Upper Explosive Limit (UEL) | 26% | [3][12] | |

| Ionization Potential | 10.67 eV | [1][3] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical. The following sections detail standard methodologies for measuring key parameters of volatile and hazardous liquids like methyl isocyanate. These protocols are based on established standards from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Density Measurement

Method: ASTM D1217 - Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer.[4][7][12]

Principle: This method provides a highly accurate means of determining the density of liquids.[7][12] The mass of a known volume of the liquid, contained within a calibrated Bingham pycnometer, is measured at a precisely controlled temperature.

Apparatus:

-

Bingham Pycnometer: A U-shaped glass tube with a capillary arm.

-

Constant-Temperature Bath: Capable of maintaining the temperature to within ±0.01°C.

-

Thermometer: Calibrated and with appropriate resolution.

-

Balance: Analytical balance with a precision of ±0.1 mg.

Procedure:

-

Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent and dried. It is then calibrated by determining the mass of the empty pycnometer and the mass when filled with a reference liquid of known density (e.g., distilled water) at the test temperature.

-

Sample Handling: Due to the volatility and toxicity of methyl isocyanate, the pycnometer must be filled in a fume hood with appropriate personal protective equipment (PPE). The liquid is cooled before filling to minimize vapor loss.

-

Measurement: The pycnometer is filled with the cooled methyl isocyanate, avoiding the introduction of air bubbles. It is then suspended in the constant-temperature bath until thermal equilibrium is reached. The volume is adjusted to the calibration mark.

-

Weighing: The pycnometer is removed from the bath, allowed to come to room temperature, carefully dried on the outside, and weighed to the nearest 0.1 mg.

-

Calculation: The density is calculated from the mass of the liquid and the calibrated volume of the pycnometer.

Viscosity Measurement

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[3][5][6][11][13]

Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a known and closely controlled temperature.[5][11][13] The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Apparatus:

-

Calibrated Glass Capillary Viscometer (e.g., Ubbelohde type).

-

Constant-Temperature Viscosity Bath: With precise temperature control (±0.02°C).

-

Timing Device: Accurate to 0.1 seconds.

-

Thermometer: Calibrated.

Procedure:

-

Viscometer Selection: A viscometer with a capillary size appropriate for the expected viscosity of methyl isocyanate is selected.

-

Sample Preparation: The sample of methyl isocyanate is filtered if necessary to remove any particulate matter.

-

Measurement: The viscometer is charged with the sample in a fume hood. It is then placed vertically in the constant-temperature bath. After allowing for thermal equilibrium, the liquid is drawn up through the capillary to a point above the top timing mark. The time taken for the liquid to flow between the upper and lower timing marks is measured.

-

Replicates: The measurement is repeated, and the average flow time is used for the calculation.

-

Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the viscometer calibration constant and t is the average flow time. The dynamic viscosity (η) can be calculated if the density (ρ) is known: η = ν * ρ.

Vapor Pressure Determination

Method: OECD Guideline 104 - Vapour Pressure.[2][10][14][15][16]

Principle: This guideline describes several methods for vapor pressure measurement. The static method is suitable for a volatile substance like methyl isocyanate. It involves introducing a small amount of the substance into an evacuated space of a known volume at a constant temperature and measuring the resulting pressure.

Apparatus:

-

Vapor Pressure Apparatus: Consisting of a sample cell, a pressure gauge, and a vacuum pump.

-

Constant-Temperature Bath.

-

Temperature Measuring Device.

Procedure:

-

Degassing: A sample of methyl isocyanate is thoroughly degassed to remove any dissolved air.

-

Measurement: The degassed sample is introduced into the evacuated sample cell, which is maintained at a constant temperature by the bath. The pressure inside the cell is monitored until it reaches a constant value, which is the vapor pressure of the substance at that temperature.

-

Temperature Variation: The procedure is repeated at several different temperatures to obtain a vapor pressure curve.

Surface Tension Measurement

Method: OECD Guideline 115 - Surface Tension of Aqueous Solutions.[17][18][19][20] While this guideline is for aqueous solutions, the principles of the ring or plate method can be applied to pure liquids.

Principle: The Du Noüy ring method measures the force required to detach a platinum ring from the surface of the liquid. This force is related to the surface tension.

Apparatus:

-

Tensiometer: With a platinum ring.

-

Sample Vessel with a jacket for temperature control.

-

Circulating Bath for temperature control.

Procedure:

-

Calibration: The tensiometer is calibrated according to the manufacturer's instructions.

-

Sample Preparation: The sample of methyl isocyanate is placed in the temperature-controlled vessel.

-

Measurement: The platinum ring is cleaned and then immersed in the liquid. The force required to slowly pull the ring through the liquid surface is measured. The maximum force just before the liquid film breaks is recorded.

-

Calculation: The surface tension is calculated from the measured force, the dimensions of the ring, and a correction factor.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a hazardous liquid like methyl isocyanate.

Caption: General workflow for determining a physical property of a hazardous liquid.

Interrelation of Methyl Isocyanate's Physical Properties and Hazards

This diagram shows the relationship between the key physical properties of methyl isocyanate and its associated hazards.

Caption: Relationship between physical properties and hazards of methyl isocyanate.

Conclusion

This technical guide has provided a detailed summary of the physical properties of liquid methyl isocyanate, along with standardized experimental protocols for their determination. The data and methodologies presented are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this highly reactive and hazardous compound. Adherence to established safety protocols is paramount when conducting any experimental work with methyl isocyanate.

References

- 1. Methods to Determine Surface Tension - GeeksforGeeks [geeksforgeeks.org]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. petrolube.com [petrolube.com]

- 5. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 6. ASTM D445 - eralytics [eralytics.com]

- 7. store.astm.org [store.astm.org]

- 8. BYK ebook for surface additives – BYK [byk.com]

- 9. chemquest.com [chemquest.com]

- 10. consilab.de [consilab.de]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. laboratuar.com [laboratuar.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Surface tension of aqueous solutions according to OECD 115 - Analytice [analytice.com]

- 20. laboratuar.com [laboratuar.com]

An In-depth Technical Guide to the Synthesis of Methyl Isocyanate from Monomethylamine and Phosgene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Methyl isocyanate (MIC) is an extremely toxic, volatile, and flammable chemical. The information provided herein is for educational and research purposes only and is intended for professionals with a thorough understanding of chemical safety protocols. The synthesis of methyl isocyanate involves highly hazardous materials, including phosgene, and should only be conducted in appropriately equipped facilities with stringent safety measures in place.

Introduction

Methyl isocyanate (CH₃NCO), or MIC, is a significant chemical intermediate, primarily utilized in the production of carbamate pesticides, such as carbaryl, carbofuran, methomyl, and aldicarb.[1][2][3] It also finds application in the manufacturing of rubbers and adhesives.[2] Despite its industrial importance, MIC is infamously known for its role in the 1984 Bhopal disaster, one of the world's worst industrial catastrophes, which underscores the extreme hazards associated with its production, storage, and handling.[2][3][4] This guide provides a technical overview of its synthesis from monomethylamine and phosgene, focusing on the chemical principles, process technologies, and critical safety considerations.

Chemical Principles and Reaction Mechanism

The synthesis of methyl isocyanate from monomethylamine (MMA) and phosgene (COCl₂) is the most common industrial method.[1][2] The overall reaction is as follows:

CH₃NH₂ + COCl₂ → CH₃NCO + 2HCl

This reaction proceeds in a two-step mechanism:

-

Formation of N-methylcarbamoyl chloride (MCC): Monomethylamine, a nucleophile, attacks the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and a proton to form the intermediate, N-methylcarbamoyl chloride (MCC), and one mole of hydrogen chloride (HCl).[1][2][5]

CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl

-

Thermal decomposition of MCC: The intermediate, MCC, is then dehydrochlorinated, typically by heating, to yield methyl isocyanate and a second mole of hydrogen chloride.[5][6]

CH₃NHCOCl → CH₃NCO + HCl

An excess of phosgene is often used to prevent the formation of methylamine hydrochloride.[4][7]

Process Technologies

The synthesis of methyl isocyanate from monomethylamine and phosgene can be carried out using either a gas-phase or a liquid-phase process.

Gas-Phase Synthesis

For large-scale production, the gas-phase reaction is often preferred.[2][6] In this process, gaseous monomethylamine and phosgene are reacted at high temperatures.[2][8] The resulting mixture, containing methyl isocyanate and hydrogen chloride, is then cooled.[2] Upon condensation, N-methylcarbamoyl chloride (MCC) is formed, leaving one mole of HCl as a gas.[2] The methyl isocyanate is then obtained by treating the MCC with a tertiary amine, such as N,N-dimethylaniline or pyridine, or by distillation.[2][6]

Liquid-Phase Synthesis

In the liquid-phase process, the reaction is conducted in an inert solvent, such as chlorobenzene.[7] The reaction products are quenched in the organic solvent to create a solution of methylcarbamoyl chloride.[7] Similar to the gas-phase process, subsequent steps are required to separate the methyl isocyanate from the hydrogen chloride and the solvent.[7]

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of methyl isocyanate from monomethylamine and phosgene, based on available literature.

| Parameter | Gas-Phase Process | Liquid-Phase Process |

| Temperature | 300-400 °C (reaction)[8], 200-300 °C (quenching)[8] | 65-95 °C (for analogous TDI synthesis)[9] |

| Pressure | Atmospheric or slightly above[4] | 1-5 bar[9] |

| Reactant Ratio | Molar ratio of phosgene to monomethylamine is (1.0-1.2):1[8] | An excess of phosgene is generally used[7] |

| Residence Time | Very short, on the order of seconds[4] | Can range from hours depending on the specific amine[9] |

| Solvent | Not applicable for the reaction step | Chlorobenzene, o-dichlorobenzene[9] |

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for the synthesis of methyl isocyanate are not provided due to the extreme hazards involved. The following is a generalized description of the industrial methodology.

Gas-Phase Production Methodology

-

Reactant Preparation: Monomethylamine and phosgene are vaporized and preheated separately.

-

Reaction: The gaseous reactants are fed into a reactor where the reaction takes place at elevated temperatures.

-

Quenching and Separation: The hot gaseous product stream, containing MIC, HCl, and unreacted phosgene, is rapidly cooled (quenched) in a suitable solvent to prevent side reactions.[8] This step separates the less volatile components from the highly volatile HCl.

-

Purification: The resulting liquid mixture undergoes distillation to separate the methyl isocyanate from the solvent and any byproducts.

Liquid-Phase Production Methodology

-

Reaction: Monomethylamine and phosgene are introduced into a reactor containing an inert solvent. The reaction is carried out under controlled temperature and pressure.

-

Separation of HCl: The hydrogen chloride gas formed is continuously removed from the reactor.

-

Product Recovery: The methyl isocyanate is separated from the solvent and byproducts through distillation.

Mandatory Visualizations

Diagrams

Caption: Synthesis pathway of Methyl Isocyanate from Monomethylamine and Phosgene.

Caption: Generalized workflow for the industrial production of Methyl Isocyanate.

Hazards and Safety Considerations

The synthesis of methyl isocyanate is an inherently hazardous process that demands the highest level of safety engineering and operational discipline.

-

Phosgene: Phosgene is an extremely toxic gas and a potent pulmonary agent. Any process involving phosgene must have robust containment and emergency scrubbing systems.

-

Methyl Isocyanate (MIC): MIC is highly toxic, flammable, and volatile.[1][2] It is a lachrymator (tearing agent) and can cause severe respiratory distress, and in high concentrations, death.[2] It is also highly reactive with water, alcohols, and amines, which can lead to runaway exothermic reactions if not properly controlled.[2] The Bhopal disaster was triggered by the contamination of a MIC storage tank with water.[2]

-

Runaway Reactions: The reactions involved in MIC synthesis and its subsequent reactions are exothermic. Inadequate cooling or contamination can lead to a rapid increase in temperature and pressure, potentially resulting in a catastrophic release.[2]

-

Process Safety Management: A comprehensive Process Safety Management (PSM) program is essential. This includes detailed hazard and operability studies (HAZOP), layers of protection analysis (LOPA), and robust emergency response plans.

Given the inherent dangers, there is ongoing research into non-phosgene routes for isocyanate production to enhance process safety.[10]

References

- 1. expertmarketresearch.com [expertmarketresearch.com]

- 2. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 3. peac.aristatek.com [peac.aristatek.com]

- 4. ocw.tudelft.nl [ocw.tudelft.nl]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Write a reaction in which methyl isocyanate (MIC) is formed. What pro - askIITians [askiitians.com]

- 7. US4391758A - Process for methyl isocyanate production - Google Patents [patents.google.com]

- 8. CN104387295A - Preparation method of methyl isocyanate - Google Patents [patents.google.com]

- 9. Tech-Type: Amine Phosgenation to Isocyanate [portfolio-pplus.com]

- 10. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Isocyanate (CH3NCO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isocyanate (MIC), with the molecular formula CH3NCO, is a highly reactive and volatile organic compound. It is a crucial intermediate in the production of carbamate pesticides, polyurethane foams, and various plastics.[1][2][3] However, its extreme toxicity, tragically demonstrated in the 1984 Bhopal disaster, necessitates a thorough understanding of its chemical properties, biological effects, and handling procedures. This guide provides a comprehensive technical overview of methyl isocyanate, including its physicochemical properties, synthesis and reactivity, toxicological profile, and detailed experimental protocols for its handling and analysis. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may work with or encounter this hazardous chemical.

Chemical and Physical Properties

Methyl isocyanate is a colorless, lachrymatory (tear-inducing), and highly flammable liquid with a sharp, pungent odor.[1][4] It is sparingly soluble in water and also reacts with it.[1] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | CH3NCO | [1][3] |

| Molar Mass | 57.051 g/mol | [1] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Sharp, pungent | [1][4] |

| Density | 0.9230 g/cm³ at 27 °C | [1] |

| Melting Point | -45 °C | [1] |

| Boiling Point | 38.3–41 °C | [1] |

| Solubility in Water | 6-10 parts per 100 parts (reacts) | [1] |

| Vapor Pressure | 348 mmHg at 20 °C | [2][5] |

| Vapor Density | ~2 (Air = 1) | [5] |

| Flash Point | < -7 °C (< 20 °F) | [4][5] |

| Autoignition Temperature | 534 °C (995 °F) | [5][6] |

| Lower Explosive Limit (LEL) | 5.3% | [5] |

| Upper Explosive Limit (UEL) | 26% | [5] |

| Refractive Index | 1.363 at 20 °C (589 nm) | [1] |

| Dipole Moment | 2.8 D | [1] |

Synthesis and Reactivity

Industrial Synthesis

The primary industrial method for producing methyl isocyanate involves the reaction of monomethylamine with phosgene.[1][7][8] This reaction is typically carried out in the gas phase at high temperatures. The initial products are methyl isocyanate and two moles of hydrogen chloride. As the mixture condenses, N-methylcarbamoyl chloride (MCC) is formed. The methyl isocyanate is then liberated from MCC by treatment with a tertiary amine, such as N,N-dimethylaniline or pyridine, followed by distillation.[1][7]

A patented method describes the reaction of phosgene and monomethylamine at 300-400 °C. The resulting product stream is then mixed with an organic solvent at 200-300 °C to separate the methyl isocyanate from hydrogen chloride, thus preventing the formation of methyl carbamoyl chloride and increasing the yield.[9][10]

Another manufacturing process involves the reaction of N-methylformamide with air.[1][7]

A laboratory-scale synthesis has also been described involving the thermal decomposition of phenyl N-methylcarbamate.[11][12]

Reactivity

Methyl isocyanate is a highly reactive electrophile due to the electron-deficient carbon atom in the isocyanate group (-N=C=O).[13] It readily reacts with nucleophiles, particularly compounds containing N-H or O-H groups.[1][7]

Reaction with Water: Methyl isocyanate reacts exothermically with water to form 1,3-dimethylurea and carbon dioxide.[1][14] This reaction is relatively slow at temperatures below 20°C but accelerates rapidly with increased temperature or in the presence of acids or bases.[5] At 25°C in excess water, half of the MIC is consumed in 9 minutes.[14] The heat generated can cause the remaining MIC to boil, leading to a dangerous increase in pressure.[14]

Polymerization: MIC can undergo exothermic polymerization, especially in the presence of catalysts or upon contact with certain metals like iron, tin, and copper.[5] This can lead to a dangerous buildup of heat and pressure in storage containers.

Toxicological Profile and Mechanism of Action

Methyl isocyanate is extremely toxic to humans and animals.[1][15] The primary routes of exposure are inhalation, skin contact, and eye contact.[15]

Acute Toxicity

Acute exposure to MIC vapors causes severe irritation to the eyes, mucous membranes, and respiratory tract.[15] Symptoms include coughing, chest pain, shortness of breath, and asthma-like attacks.[1] High concentrations can lead to pulmonary edema, emphysema, hemorrhages, and death.[1] Ocular exposure can result in severe burns and permanent damage.[15]

| Organism | Route | LD50/LC50 | Reference(s) |

| Rat | Oral | 51.5 mg/kg | [1] |

| Mouse | Oral | 120 mg/kg | [1] |

| Rat | Inhalation (6 hr) | 6.1 ppm | [1] |

| Mouse | Inhalation (6 hr) | 12.2 ppm | [1] |